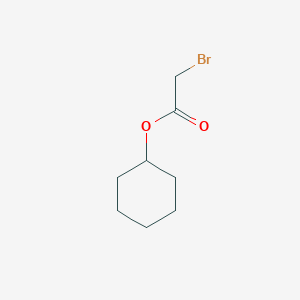

Cyclohexyl bromoacetate

CAS No.: 6289-39-0

Cat. No.: VC14421718

Molecular Formula: C8H13BrO2

Molecular Weight: 221.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6289-39-0 |

|---|---|

| Molecular Formula | C8H13BrO2 |

| Molecular Weight | 221.09 g/mol |

| IUPAC Name | cyclohexyl 2-bromoacetate |

| Standard InChI | InChI=1S/C8H13BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 |

| Standard InChI Key | JTYINBWQGXHZLX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)OC(=O)CBr |

Introduction

Synthesis and Industrial Preparation

The synthesis of cyclohexyl bromoacetate typically involves a two-step process: bromination of acetic acid derivatives followed by esterification with cyclohexanol. A patented method for bromoacetic acid esters (US4123443A) outlines a one-pot procedure using chloroacetic acid, an alkali metal bromide, and sulfuric acid .

Reaction Mechanism:

-

Bromination: Chloroacetic acid reacts with sodium bromide in the presence of concentrated sulfuric acid, replacing the chlorine atom with bromine:

-

Esterification: The resulting bromoacetic acid undergoes Fischer esterification with cyclohexanol:

Table 1: Optimized Synthesis Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 40–70°C |

| Catalyst | Concentrated H₂SO₄ |

| Solvent | Toluene (azeotropic) |

| Reaction Time | 4–6 hours |

| Yield | 75–85% |

This method emphasizes cost efficiency and scalability, leveraging inexpensive raw materials and avoiding intermediate isolation .

Physicochemical Properties

Data for cyclohexyl bromoacetate is sparse, but analogs such as 4-(butan-2-yl)cyclohexyl bromoacetate (CAS 59956-69-3) offer relevant insights :

Table 2: Physical Properties of 4-(butan-2-yl)cyclohexyl bromoacetate

| Property | Value |

|---|---|

| Density | 1.22 g/cm³ |

| Boiling Point | 301.2°C at 760 mmHg |

| Refractive Index | 1.485 |

| Flash Point | 135.9°C |

| Vapor Pressure | 0.00107 mmHg at 25°C |

The parent compound is expected to exhibit similar trends, with slight variations due to the absence of the butan-2-yl substituent.

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromoacetyl group undergoes facile nucleophilic substitution, enabling applications in:

-

Pharmaceutical Synthesis: As a building block for β-bromoethyl derivatives in anticancer agents.

-

Polymer Chemistry: Crosslinking agent for modifying polyester resins .

Cross-Coupling Reactions

Like bromocyclohexane, cyclohexyl bromoacetate participates in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl boronic acids .

Solvent Properties

Cyclohexyl bromoacetate’s moderate polarity (ε ≈ 8–10) makes it suitable for:

-

Colloid Science: Index-matching fluid in confocal microscopy (e.g., PMMA particle visualization) .

-

Coating Formulations: Solvent for cellulose acetate and acrylics.

| Exposure Route | Effects |

|---|---|

| Inhalation | Respiratory irritation, dizziness |

| Dermal Contact | Skin irritation |

| Chronic Exposure | Hepatic/renal toxicity (suspected) |

Precautionary Measures:

-

Use nitrile gloves and fume hoods.

-

Store in airtight containers away from oxidizers.

Recent Advances and Research Directions

Recent patents highlight innovations in bromoacetate chemistry, such as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume